molecular formula C13H19FN2 B11884314 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane

1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane

Cat. No.: B11884314
M. Wt: 222.30 g/mol
InChI Key: LHORNKHMDQIFFS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorine atom and a methyl group on the benzyl moiety imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane typically involves the reaction of 3-fluoro-4-methylbenzyl bromide with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to increased potency and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Fluoro-4-methylbenzyl)piperidine: Similar structure but with a piperidine ring instead of a diazepane ring.

    3-Fluoro-4-methylbenzylamine: Lacks the diazepane ring, making it structurally simpler.

    1-(3-Fluoro-4-methylphenyl)-1,4-diazepane: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane is unique due to the combination of the diazepane ring and the 3-fluoro-4-methylbenzyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C13H19FN2/c1-11-3-4-12(9-13(11)14)10-16-7-2-5-15-6-8-16/h3-4,9,15H,2,5-8,10H2,1H3

InChI Key

LHORNKHMDQIFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCNCC2)F

Origin of Product

United States

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